molecular formula C22H33N5O8 B14457388 N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide CAS No. 72143-06-7

N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide

Katalognummer: B14457388
CAS-Nummer: 72143-06-7
Molekulargewicht: 495.5 g/mol
InChI-Schlüssel: KZCUCXUXACWATH-ZKHRPDRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide is a peptide compound composed of five amino acids: threonine, phenylalanine, and serine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s N-terminal.

    Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the peptide bonds or side chains, depending on the reagents used.

    Substitution: Amino acid residues can be substituted with other functional groups or amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Use of specific amino acid derivatives and coupling reagents in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield oxo-serine derivatives, while reduction can lead to the formation of reduced peptide bonds.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Acetyl-L-phenylalanine: A simpler peptide with similar acetylation but fewer amino acids.

    N-Acetyl-L-threonyl-L-valyl-L-seryl-L-phenylalanyl-L-asparaginyl-L-phenylalanine: A more complex peptide with additional amino acids.

Uniqueness

N-Acetyl-L-threonyl-L-phenylalanyl-L-threonyl-L-serinamide is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

72143-06-7

Molekularformel

C22H33N5O8

Molekulargewicht

495.5 g/mol

IUPAC-Name

(2S,3R)-2-acetamido-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-hydroxybutanamide

InChI

InChI=1S/C22H33N5O8/c1-11(29)17(24-13(3)31)21(34)25-15(9-14-7-5-4-6-8-14)20(33)27-18(12(2)30)22(35)26-16(10-28)19(23)32/h4-8,11-12,15-18,28-30H,9-10H2,1-3H3,(H2,23,32)(H,24,31)(H,25,34)(H,26,35)(H,27,33)/t11-,12-,15+,16+,17+,18+/m1/s1

InChI-Schlüssel

KZCUCXUXACWATH-ZKHRPDRESA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)C)O

Kanonische SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.